molecular formula C31H25FN2O3 B135281 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid CAS No. 133430-69-0

4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid

Katalognummer B135281
CAS-Nummer: 133430-69-0
Molekulargewicht: 492.5 g/mol
InChI-Schlüssel: KRCUWCAUDKTMPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid, also known as FQPA, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the medical field. This compound has been found to possess several unique properties that make it a promising candidate for the development of new drugs and treatments.

Wirkmechanismus

The mechanism of action of 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This inhibition can lead to changes in cellular signaling pathways, which can ultimately result in the suppression of disease progression.
Biochemical and Physiological Effects
4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid has been found to have several biochemical and physiological effects in the body. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties, which make it a promising candidate for the development of new cancer treatments. Additionally, 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid has been found to have neuroprotective effects, which make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid is its ability to target specific molecular pathways in the body. This makes it a promising candidate for the development of drugs that are more effective and have fewer side effects than current treatments. However, one of the limitations of 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid is its relatively low solubility in water, which can make it difficult to administer in certain forms.

Zukünftige Richtungen

There are several future directions for research on 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid. One area of focus is the development of new drugs and treatments for cancer and other diseases using 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid as a starting point. Additionally, research is needed to fully understand the mechanism of action of 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid and to identify potential side effects and limitations of its use. Finally, further research is needed to develop new methods for administering 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid that overcome its solubility limitations.

Synthesemethoden

The synthesis of 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid involves a multi-step process that begins with the reaction of 3-fluorobenzyl chloride with 2-quinolinemethanol to form 3-fluorobenzyl 2-quinolinylmethoxyethyl ether. This compound is then reacted with aniline to form the intermediate product, which is subsequently reacted with 4-formylbenzoic acid to yield 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid.

Wissenschaftliche Forschungsanwendungen

4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid has been the subject of extensive scientific research due to its potential applications in the medical field. One of the primary areas of research has been the development of new drugs and treatments for various diseases and conditions. 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid has been found to possess several unique properties that make it a promising candidate for the development of drugs that target specific molecular pathways in the body.

Eigenschaften

CAS-Nummer

133430-69-0

Produktname

4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid

Molekularformel

C31H25FN2O3

Molekulargewicht

492.5 g/mol

IUPAC-Name

4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid

InChI

InChI=1S/C31H25FN2O3/c32-26-6-3-4-23(18-26)20-34(19-22-8-10-25(11-9-22)31(35)36)28-14-16-29(17-15-28)37-21-27-13-12-24-5-1-2-7-30(24)33-27/h1-18H,19-21H2,(H,35,36)

InChI-Schlüssel

KRCUWCAUDKTMPB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)N(CC4=CC=C(C=C4)C(=O)O)CC5=CC(=CC=C5)F

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)N(CC4=CC=C(C=C4)C(=O)O)CC5=CC(=CC=C5)F

Andere CAS-Nummern

133430-69-0

Synonyme

ETH 615
ETH-615

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.